1,1'-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone
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Overview
Description
1,1’-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes two phenylene rings connected by an oxybis(methylene) bridge, each substituted with a chloro and hydroxy group, and terminated with ethanone groups.
Preparation Methods
The synthesis of 1,1’-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone typically involves multi-step organic reactions. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with formaldehyde to form the intermediate 5-chloro-2-hydroxybenzyl alcohol. This intermediate is then reacted with acetic anhydride to yield the final product. Industrial production methods may involve similar steps but are optimized for higher yields and purity through the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1,1’-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The ethanone groups can be reduced to alcohols.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols.
Scientific Research Applications
1,1’-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 1,1’-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,1’-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone can be compared with similar compounds such as:
Benzene, 1,1’-[oxybis(methylene)]bis-: Lacks the chloro and ethanone groups, making it less reactive in certain chemical reactions.
1,1’-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone: Similar structure but with different substituents, leading to variations in reactivity and applications. The uniqueness of 1,1’-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16Cl2O5 |
---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
1-[3-[(3-acetyl-5-chloro-2-hydroxyphenyl)methoxymethyl]-5-chloro-2-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C18H16Cl2O5/c1-9(21)15-5-13(19)3-11(17(15)23)7-25-8-12-4-14(20)6-16(10(2)22)18(12)24/h3-6,23-24H,7-8H2,1-2H3 |
InChI Key |
YHFVMUJURZMHFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1O)COCC2=C(C(=CC(=C2)Cl)C(=O)C)O)Cl |
Origin of Product |
United States |
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